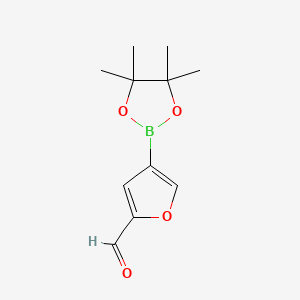
3-(4-fluorophenyl)benzenesulfonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Palladium-Catalysed Arylations of Thiophenes
- Method of Application: The reactions were carried out under an inert atmosphere with standard Schlenk techniques. The reaction mixture was stirred at 140 °C for 40 hours. After cooling the reaction at room temperature, the crude mixture was filtrated and purified by silica column chromatography to afford the corresponding arylated products .
- Results: The reaction of 4-fluorobenzenesulfonyl chloride and 2-methylthiophene yielded 4-(4-Fluorophenyl)-2-methylthiophene .
Preparation of Pyrrole Derivatives
- Application Summary: 3-Fluorobenzenesulfonyl chloride is used in the preparation of pyrrole derivatives, specifically 1-(2-bromobenzyl)-2-(3-fluorophenyl)pyrrole and 1-(2-bromobenzyl)-2,5-bis(3-fluorophenyl)pyrrole .
- Method of Application: The specific methods of application are not detailed in the source, but typically, the preparation of pyrrole derivatives involves reaction of the sulfonyl chloride with other organic compounds under suitable conditions .
- Results: The results or outcomes of these reactions are not specified in the source .
Preparation of 2-Methyl-4-p-tolylthiophene
- Application Summary: This compound is used in the preparation of 2-Methyl-4-p-tolylthiophene .
- Method of Application: The reaction of 4-fluorobenzenesulfonyl chloride and 2-methylthiophene was carried out under an inert atmosphere with standard Schlenk techniques. The reaction mixture was stirred at 140 °C for 40 hours. After cooling the reaction at room temperature, the crude mixture was filtrated and purified by silica column chromatography to afford the corresponding product .
- Results: The reaction yielded 2-Methyl-4-p-tolylthiophene in 75% yield .
Preparation of 2-Methyl-4-(4-nitrophenyl)-thiophene
- Application Summary: This compound is used in the preparation of 2-Methyl-4-(4-nitrophenyl)-thiophene .
- Method of Application: The reaction of 4-fluorobenzenesulfonyl chloride and 2-methylthiophene was carried out under an inert atmosphere with standard Schlenk techniques. The reaction mixture was stirred at 140 °C for 40 hours. After cooling the reaction at room temperature, the crude mixture was filtrated and purified by silica column chromatography to afford the corresponding product .
- Results: The reaction yielded 2-Methyl-4-(4-nitrophenyl)-thiophene in 78% yield .
Preparation of 1-(2-bromobenzyl)-2-(3-fluorophenyl)pyrrole
- Application Summary: This compound is used in the preparation of 1-(2-bromobenzyl)-2-(3-fluorophenyl)pyrrole .
- Method of Application: The specific methods of application are not detailed in the source, but typically, the preparation of pyrrole derivatives involves reaction of the sulfonyl chloride with other organic compounds under suitable conditions .
- Results: The results or outcomes of these reactions are not specified in the source .
Preparation of 1-(2-bromobenzyl)-2,5-bis(3-fluorophenyl)pyrrole
- Application Summary: This compound is used in the preparation of 1-(2-bromobenzyl)-2,5-bis(3-fluorophenyl)pyrrole .
- Method of Application: The specific methods of application are not detailed in the source, but typically, the preparation of pyrrole derivatives involves reaction of the sulfonyl chloride with other organic compounds under suitable conditions .
- Results: The results or outcomes of these reactions are not specified in the source .
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2S/c13-17(15,16)12-3-1-2-10(8-12)9-4-6-11(14)7-5-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTKFJNSQWKALJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00409195 |
Source


|
| Record name | 3-(4-fluorophenyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)benzenesulfonyl Chloride | |
CAS RN |
861248-58-0 |
Source


|
| Record name | 3-(4-fluorophenyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1335947.png)





![5,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B1335967.png)
![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B1335969.png)





